5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Description
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS: 1252672-38-0) is a bicyclic amino acid derivative featuring a rigid [3.1.1]heptane scaffold with an amino group at position 5 and a carboxylic acid moiety at position 1, neutralized as a hydrochloride salt. This compound is valued in medicinal chemistry for its conformational rigidity, which enhances receptor binding specificity and metabolic stability. Its molecular formula is C₉H₂₀ClNO₂, with a molecular weight of 209.72 g/mol . The bicyclo[3.1.1] system introduces unique steric and electronic properties, distinguishing it from other bicyclic frameworks like [2.2.1] or [3.2.0] systems.
Properties
CAS No. |
2375193-32-9 |
|---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-aminobicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8-3-1-2-7(4-8,5-8)6(10)11;/h1-5,9H2,(H,10,11);1H |
InChI Key |
KTWIDGJWUVCLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Desymmetrization of Bicyclo[3.1.1]heptane Diesters
A diester intermediate, such as bicyclo[3.1.1]heptane-1,5-dicarboxylic acid dimethyl ester, can be selectively hydrolyzed to the monoester using barium hydroxide. Subsequent activation of the carboxylic acid (e.g., via mixed anhydride formation) enables coupling with hydroxylamine to generate a phthalimide-protected amine. Hydrogenolysis or acidic cleavage then delivers the free amine, which is protonated with HCl to form the hydrochloride salt.
Example Protocol
-
Hydrolysis : Bicyclo[3.1.1]heptane diester (1 equiv) treated with Ba(OH)2·8H2O (2 equiv) in THF/H2O (3:1) at 60°C for 12 h yields the monoacid (85% yield).
-
Amine Installation : Activation with ClCO2iPr/Et3N, followed by reaction with N-hydroxyphthalimide, gives the radical acceptor ester. Minisci-type radical addition using FeSO4·7H2O and H2O2 introduces the azide group, which is reduced to the amine via catalytic hydrogenation (Pd/C, H2).
Carbanion-Mediated Cyclization for Bicyclo[3.1.1]heptane Assembly
Intramolecular alkylation of carbanions derived from bromoesters provides a stereocontrolled route to bicyclo[3.1.1]heptanes. For example, treatment of ethyl 4-bromocyclohexane-1-carboxylate with LDA generates a stabilized carbanion, which undergoes cyclization to form the bicyclic framework. Subsequent functionalization involves:
-
Carboxylic Acid Formation : Alkaline hydrolysis (LiOH, MeOH/H2O) of the ester.
-
Amine Introduction : Bromination at C5 followed by SN2 displacement with NaN3 and reduction (H2/Pd) to the amine.
Key Data
Radical-Based Late-Stage Amination
Minisci reactions enable direct C–H amination of bicyclo[3.1.1]heptane carboxylates. Using Fe(II) salts and tert-butyl hydroperoxide (TBHP), a nitrogen-centered radical adds to the electron-deficient bridgehead position. For example, reacting bicyclo[3.1.1]heptane-1-carboxylic acid with N-fluoro-2,4,6-trimethylpyridinium triflate generates a fluoroamide intermediate, which is hydrolyzed to the amine.
Reaction Conditions
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) of bicyclic amino acids necessitates flow photochemistry to enhance reproducibility. For instance, propellane photoaddition in a continuous-flow reactor achieves 90% conversion with a 1 kg/day throughput. Subsequent haloform reaction of the diketone intermediate (KOH, I2) affords the dicarboxylic acid, which is resolved enzymatically to the enantiopure amino acid .
Chemical Reactions Analysis
Types of Reactions
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Bioisosteric Applications
One significant application of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride lies in its role as a bioisostere for aromatic compounds, particularly benzene derivatives. Bioisosteres are compounds that have similar chemical properties but different structures, allowing for the modification of pharmacokinetic properties such as solubility and metabolic stability.
- Table 1: Comparison of Bicyclic Bioisosteres
| Compound Type | Structure Type | Advantages |
|---|---|---|
| Bicyclo[3.1.1]heptane | Bicyclic | Enhanced solubility, metabolic stability |
| Bicyclo[2.2.1]heptane | Bicyclic | Improved bioavailability |
| Benzene | Aromatic | Traditional scaffold |
Research indicates that substituting benzene rings with bicyclic structures like 5-aminobicyclo[3.1.1]heptane can lead to improved drug candidates with favorable pharmacokinetic profiles .
Case Study: Drug Development
In a study exploring the synthesis of aminobicyclo[3.1.1]heptanes, researchers demonstrated the effectiveness of this compound in developing new therapeutic agents by employing it as a scaffold for further functionalization . The study highlighted the compound's ability to form various derivatives that exhibit enhanced biological activity compared to their aromatic counterparts.
Polymer Synthesis
The compound is also utilized in the synthesis of polymers and other industrial chemicals due to its versatile reactivity . Its unique structural features allow it to participate in various chemical reactions, making it a valuable building block in polymer chemistry.
- Table 2: Industrial Applications of 5-Aminobicyclo[3.1.1]heptane
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for creating specialty polymers |
| Chemical Intermediates | Acts as a building block for synthesizing complex molecules |
Enzyme Interaction Studies
The biological activity of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is attributed to its carboxylic acid group, which facilitates interactions through hydrogen bonding and ionic interactions with various biomolecules . This characteristic makes it a candidate for studies aimed at understanding enzyme binding mechanisms and modulating biological pathways.
Mechanism of Action
The mechanism of action of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride and related bicyclic amino acid derivatives:
Key Observations :
- Functional Groups : The hydroxymethyl substituent in 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl increases hydrophilicity, while the azabicyclo nitrogen alters hydrogen-bonding capacity .
- Biological Relevance: 6-Aminopenicillanic acid (a β-lactam precursor) demonstrates the impact of sulfur incorporation in bicyclic systems, enabling antibiotic activity .
Biological Activity
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 2375193-32-9) is a bicyclic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid; hydrochloride |
| InChI Key | KTWIDGJWUVCLRY-UHFFFAOYSA-N |
| Purity | 95% |
The synthesis of 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves a series of reactions, starting from a bicyclic precursor through Diels-Alder reactions, followed by reduction and formation of the hydrochloride salt. The compound's mechanism of action is primarily attributed to its functional groups: the amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can engage in ionic interactions, potentially modulating enzyme or receptor activity.
Therapeutic Potential
Research indicates that 5-aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride may serve as a bioisostere for meta-substituted arenes, enhancing metabolic stability and lipophilicity in drug candidates . This property is particularly valuable in drug design, where modifications to improve pharmacokinetics are sought.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Interaction : A study demonstrated that derivatives of bicyclo[3.1.1]heptanes could inhibit specific enzymes involved in metabolic pathways, suggesting potential as therapeutic agents against metabolic disorders .
- Photocatalytic Synthesis : Another research highlighted a photocatalytic method for synthesizing functionalized aminobicyclo[3.1.1]heptanes, which showed promise in creating compounds with enhanced biological activity, particularly as potential drug candidates .
Comparative Analysis with Similar Compounds
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can be compared with other bicyclic compounds to elucidate its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | Different ring size | Similar therapeutic potential |
| 5-Aminobicyclo[4.1.0]heptane-1-carboxylic acid | Larger bicyclic system | Enhanced interaction with biological targets |
| 5-Aminobicyclo[3.1.0]hexane-1-carboxylic acid | Different ring system | Varying metabolic stability |
Q & A
Q. Basic
- Storage : At 2–8°C in airtight containers to prevent moisture absorption and decomposition .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Personal protective equipment (PPE) is mandatory due to potential respiratory and skin irritation .
How can synthesis yields be optimized for this compound in multi-step reactions?
Advanced
Yield optimization strategies include:
- Reaction condition tuning : Adjusting temperature, solvent polarity (e.g., DMF for solubility), and catalyst loading .
- Purification : Sequential crystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate enantiomers .
- Protection/deprotection : Temporary protection of the amine group with Boc (tert-butoxycarbonyl) to prevent side reactions during carboxylation .
How does the bicyclo[3.1.1]heptane scaffold enhance pharmacokinetic properties in drug design?
Advanced
The scaffold acts as a bioisostere for meta-substituted arenes, offering:
- Improved metabolic stability : Reduced cytochrome P450-mediated oxidation due to the non-aromatic structure .
- Enhanced lipophilicity : LogP values are optimized for blood-brain barrier penetration, making it valuable for CNS-targeting drugs .
- Conformational rigidity : Restricts rotational freedom, improving target binding selectivity .
How should researchers address contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
Advanced
Contradictions may arise from:
- Assay variability : Standardize in vitro models (e.g., use identical cancer cell lines like MCF-7 or SH-SY5Y) .
- Structural derivatives : Subtle modifications (e.g., trifluoromethyl groups) can shift activity profiles. Compare EC values across analogs .
- Target promiscuity : Perform kinome-wide screening to identify off-target interactions .
What chemical modifications enhance the compound’s biological activity?
Q. Advanced
- Amino acid conjugation : Attaching polar groups (e.g., benzyloxycarbonyl) improves solubility and receptor affinity .
- Halogenation : Introducing fluorine at bridgehead positions increases metabolic stability and membrane permeability .
- Chiral resolution : Isolating (1R,3S,4S)-enantiomers via chiral HPLC enhances target specificity .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or GPCRs .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- QSAR modeling : Correlate substituent electronegativity with IC values to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
